![molecular formula C8H12O2 B1273406 Methyl Bicyclo[3.1.0]hexane-6-carboxylate CAS No. 90199-02-3](/img/structure/B1273406.png)

Methyl Bicyclo[3.1.0]hexane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

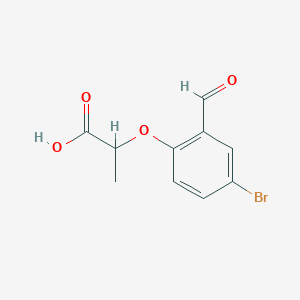

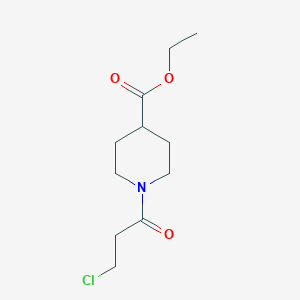

Methyl Bicyclo[3.1.0]hexane-6-carboxylate is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Drug Development

Methyl Bicyclo[3.1.0]hexane-6-carboxylate has been explored as a potential neuroprotective drug. Radiolabeling studies using C-11 have shown that this compound can cross the brain-blood barrier and accumulate in cortical brain areas, suggesting its potential for neurological applications (Yu et al., 2003).

Core Structure in Bioactive Compounds

This compound is recognized for its diverse biological activities and serves as a core structure in various bioactive compounds. It has been used as a conformationally locked analogue of nucleoside building blocks and in the synthesis of potent broad-spectrum antibiotics, highlighting its versatility in medicinal chemistry (Jimeno et al., 2011).

Synthesis and Chemical Research

The compound plays a significant role in chemical synthesis and research. It has been used in novel asymmetric syntheses involving key steps like the retro-Diels-Alder reaction, demonstrating its utility in creating enantiomerically pure intermediates (Moher, 1996).

Metabotropic Glutamate Receptor Function Studies

Derivatives of this compound are important tools in studying metabotropic glutamate receptor function. Efficient syntheses of these derivatives have been achieved, facilitating research in neurotransmitter regulation (Henry et al., 2012).

Pharmaceutical Sciences

In pharmaceutical sciences, it is involved in the development of thromboxane A2 receptor antagonists and shows potential in inhibiting platelet aggregation, a crucial factor in cardiovascular health (Kamata et al., 1990).

Mécanisme D'action

While the specific mechanism of action for “Methyl Bicyclo[3.1.0]hexane-6-carboxylate” is not explicitly stated in the search results, it’s worth noting that bicyclobutanes, which include the bicyclo[3.1.0]hexane structure, have been used in a variety of addition, rearrangement, and insertion reactions due to their heightened reactivity .

Orientations Futures

Bicyclobutanes, which include the bicyclo[3.1.0]hexane structure, are intriguing building-blocks in organic chemistry due to their heightened reactivity . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics . Therefore, the development of novel, efficient, and green methods for the synthesis of these derivatives is a promising area of future research .

Propriétés

IUPAC Name |

methyl bicyclo[3.1.0]hexane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLDDNHSFAQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392786 |

Source

|

| Record name | Methyl Bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90199-02-3 |

Source

|

| Record name | Methyl Bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)